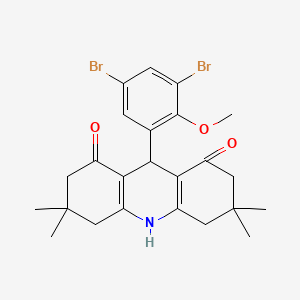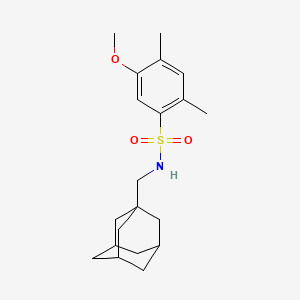![molecular formula C26H30N2O7 B11505279 3-(3-Ethoxy-2-hydroxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11505279.png)
3-(3-Ethoxy-2-hydroxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-ETHOXY-2-HYDROXYPHENYL)-5-(2-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID” is a complex organic compound that features multiple functional groups, including ethoxy, hydroxy, methoxy, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrole ring, the introduction of the phenyl groups, and the addition of the functional groups. Typical reaction conditions might include:
Formation of the pyrrole ring: This could involve a Paal-Knorr synthesis or a similar cyclization reaction.
Introduction of phenyl groups: This might be achieved through Friedel-Crafts alkylation or acylation.
Addition of functional groups: This could involve various substitution reactions, such as nucleophilic aromatic substitution for the ethoxy and methoxy groups.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
This compound could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups.
Organic Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Materials Science:
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-ETHOXY-2-HYDROXYPHENYL)-5-(2-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID: can be compared with other pyrrole-based compounds with similar functional groups.
Uniqueness
- The unique combination of functional groups and the specific arrangement of atoms in this compound might confer unique properties, such as specific biological activity or reactivity.
Propriétés
Formule moléculaire |
C26H30N2O7 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
1-(3-ethoxy-2-hydroxyphenyl)-5-(2-methoxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C26H30N2O7/c1-5-35-18-12-8-9-15(22(18)29)21-19-20(26(27-21,25(32)33)13-14(2)3)24(31)28(23(19)30)16-10-6-7-11-17(16)34-4/h6-12,14,19-21,27,29H,5,13H2,1-4H3,(H,32,33) |
Clé InChI |
XJQBNYCQHNKFHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1O)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4OC)C(N2)(CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11505197.png)
![6-bromo-2-oxo-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11505198.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11505211.png)
![5-(3,4-dimethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11505224.png)
![N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide](/img/structure/B11505227.png)
![[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B11505235.png)
![1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11505243.png)
![(5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11505248.png)
![2-(2,3-dichlorophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B11505254.png)
![6-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11505258.png)

![Methyl 4-{[(1-benzyl-3-heptyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11505271.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide](/img/structure/B11505282.png)
